Boc-Tic-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Tic-OH is typically synthesized through the protection of the amine group in tetrahydroisoquinoline-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Tic-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major product formed from the deprotection of this compound is tetrahydroisoquinoline-3-carboxylic acid .
Scientific Research Applications
Boc-Tic-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: This compound is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Boc-Tic-OH involves the temporary attachment of the Boc group to the amine, which protects it from unwanted reactions . This allows for selective chemical modifications to be made, which is crucial in drug development . The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Boc-Tic-OH is similar to other Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-L-tyrosine . its unique structure, which includes a tetrahydroisoquinoline ring, makes it particularly useful in the synthesis of complex peptides and proteins . Other similar compounds include:
- Boc-L-phenylalanine
- Boc-L-tyrosine
- Boc-L-serine
These compounds share the Boc protecting group but differ in their side chains and specific applications .
Properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVZPNLMJDJFB-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78879-20-6 |
Source
|
Record name | (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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